4H-Imidazo[1,2-C][1,3,5]thiadiazine
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Overview
Description
4H-Imidazo[1,2-C][1,3,5]thiadiazine is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo[1,2-C][1,3,5]thiadiazine typically involves the reaction of benzimidazole-2-thione with various reagents. One common method includes the use of Mannich reaction conditions, where (Z)-5-benzylidene-2-thiohydantoin reacts with formaldehyde and primary aromatic amines . Another approach involves the regioselective cascade reaction of benzimidazole-2-thione with MBH acetates in the presence of pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo[1,2-C][1,3,5]thiadiazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
4H-Imidazo[1,2-C][1,3,5]thiadiazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4H-Imidazo[1,2-C][1,3,5]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with DNA or proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
4H-Imidazo[1,2-C][1,3,5]thiadiazine can be compared with other similar compounds, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and antifungal properties.
Imidazo[2,1-b][1,3]thiazines: Studied for their bioactive properties and applications in medicinal chemistry.
Benzothiazines: Used as building blocks for constructing fused heterocycles.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
564478-33-7 |
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Molecular Formula |
C5H5N3S |
Molecular Weight |
139.18 g/mol |
IUPAC Name |
4H-imidazo[1,2-c][1,3,5]thiadiazine |
InChI |
InChI=1S/C5H5N3S/c1-2-8-4-9-3-7-5(8)6-1/h1-3H,4H2 |
InChI Key |
PIZNIANSDORDPE-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C=CN=C2N=CS1 |
Origin of Product |
United States |
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